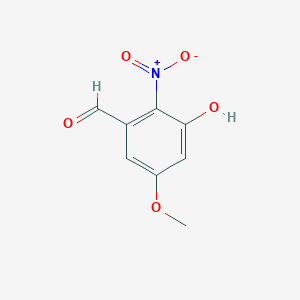
N-(Methoxymethyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Methoxymethyl)-N-methylbenzamide is an organic compound with the molecular formula C10H13NO2. This compound is characterized by the presence of a benzamide core structure, which is modified by the addition of methoxymethyl and methyl groups. It is a versatile compound with various applications in organic synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
N-(Methoxymethyl)-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the methoxymethyl group onto the benzamide nitrogen.
Another method involves the use of N-methylbenzamide as a starting material, which is then reacted with formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl group. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process typically includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring consistent product quality. The raw materials are carefully measured and mixed, and the reaction is monitored using analytical techniques such as gas chromatography to ensure completion.
化学反応の分析
Types of Reactions
N-(Methoxymethyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(Methoxymethyl)-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: Research into its pharmacological properties may lead to the development of new drugs. Its structure allows for modifications that can enhance its therapeutic potential.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
作用機序
The mechanism of action of N-(Methoxymethyl)-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxymethyl and methyl groups can influence its binding affinity and specificity, leading to different biological outcomes. The exact pathways involved can vary, but they often include interactions with cellular proteins and modulation of biochemical processes.
類似化合物との比較
N-(Methoxymethyl)-N-methylbenzamide can be compared to other benzamide derivatives, such as:
N-Methylbenzamide: Lacks the methoxymethyl group, resulting in different reactivity and biological activity.
N-(Methoxymethyl)benzamide: Similar structure but without the additional methyl group, leading to variations in chemical properties and applications.
N,N-Dimethylbenzamide: Contains two methyl groups instead of a methoxymethyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
65000-22-8 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
N-(methoxymethyl)-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-11(8-13-2)10(12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChIキー |
DISXYEYMSBTIKY-UHFFFAOYSA-N |
正規SMILES |
CN(COC)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


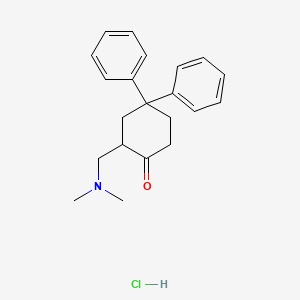

![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)

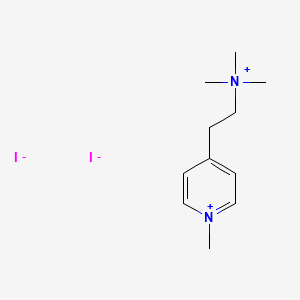
![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)

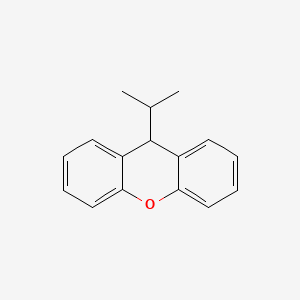
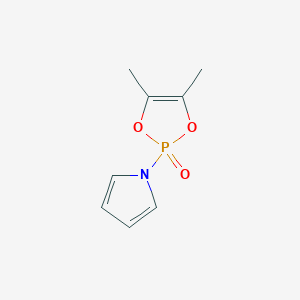
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)
